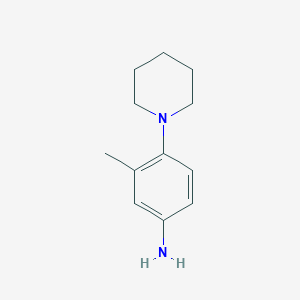
3-Methyl-4-(1-piperidinyl)aniline
Vue d'ensemble
Description
“3-Methyl-4-(1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 and its IUPAC name is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The synthetic sequence often begins with preparing β-keto esters by treating N-Boc-protected cyclic amino acids with Meldrum’s acid in the presence of EDC·HCl and DMAP .Molecular Structure Analysis
The InChI code for “3-Methyl-4-(1-piperidinyl)aniline” is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Chemical Reactions Analysis
Piperidone was condensed with aniline and HCN to yield the Strecker type . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis
The physical form of “3-Methyl-4-(1-piperidinyl)aniline” is a powder . It has a molecular weight of 190.29 and its storage temperature is room temperature .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
3-Methyl-4-(1-piperidinyl)aniline plays a role in organic synthesis. For instance, a study demonstrated its use in the reaction of aniline with dimethyl carbonate, catalyzed by acid-base bifunctional ionic liquids. This reaction showcases its potential in facilitating chemical transformations, with a focus on the synthesis of methyl-N-methyl-N-phenylcarbamate (Zhang et al., 2010).
Intermediate in Pharmaceutical Synthesis
It serves as a key intermediate in the synthesis of pharmaceuticals. A study detailed an optimized synthesis route for a pharmaceutical intermediate that is crucial in producing narcotic analgesics like remifentanil and fentanyl analogues, highlighting its importance in drug development (Kiricojevic et al., 2002).
Role in Analgesic Activity
Research has explored its derivatives' role in enhancing analgesic potency. A study investigated the effects of methyl substitution on the piperidine ring of anilidopiperidine analgesics, indicating its significance in the development of pain-relieving drugs (Riley et al., 1973).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of its derivatives have been conducted. For example, research identified various isomers of a derivative, offering insights into its chemical structure and properties (Aliev et al., 1989).
Synthesis of Piperidine Derivatives
Its use extends to the synthesis of functionalized piperidine derivatives. A study described an efficient one-pot procedure for preparing such derivatives, demonstrating its utility in creating complex organic molecules (Shaterian et al., 2013).
Contribution to Anticancer Research
Its derivatives have been evaluated for anticancer activity. A study synthesized specific derivatives and assessed their efficacy against various cancer cell lines, highlighting its potential in cancer treatment (Subhash & Bhaskar, 2021).
Chemical Synthesis and Photophysical Properties
Its derivatives are significant in chemical synthesis and studying photophysical properties. Research has focused on the synthesis and electroluminescence application of tetradentate bis-cyclometalated platinum complexes derived from its derivatives (Vezzu et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, “4-(1-Methyl-4-piperidinylmethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKBMPIDGFXBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(1-piperidinyl)aniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
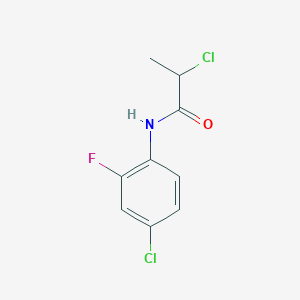
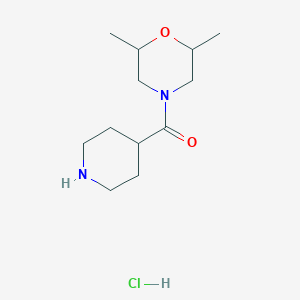
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)
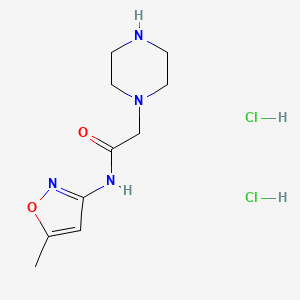
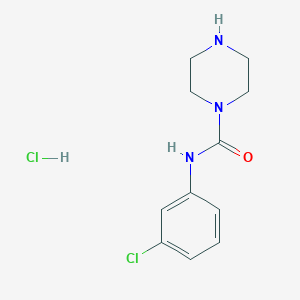
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
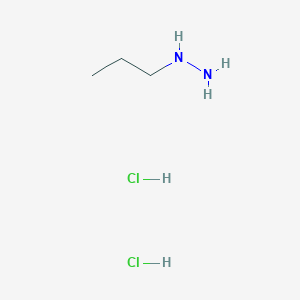
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
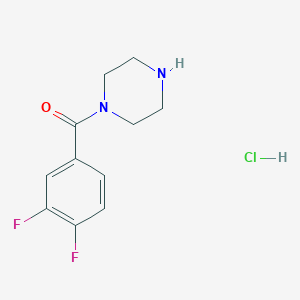
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
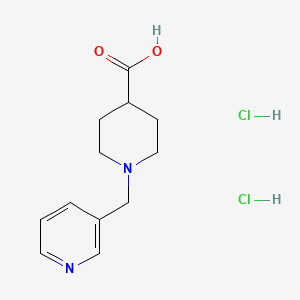
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)